molecular formula C9H9NOS B13287954 2-Methoxy-5-(sulfanylmethyl)benzonitrile

2-Methoxy-5-(sulfanylmethyl)benzonitrile

Cat. No.: B13287954
M. Wt: 179.24 g/mol
InChI Key: XOVKYNDKYWUGPU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanylmethyl group (-SCH3) attached to a benzonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(sulfanylmethyl)benzonitrile typically involves the reaction of 2-methoxy-5-chlorobenzonitrile with sodium sulfide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions, usually between 40-65°C, for a duration of 8-16 hours . After the reaction, the product is purified through filtration and vacuum concentration to obtain high-purity this compound.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. This involves using eco-friendly solvents and catalysts, as well as implementing efficient purification techniques to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-(sulfanylmethyl)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(sulfanylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and sulfanylmethyl groups contribute to its binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzonitrile: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.

    2-Methoxy-4-(sulfanylmethyl)benzonitrile: Positional isomer with different chemical properties and uses.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-methoxy-5-(sulfanylmethyl)benzonitrile

InChI

InChI=1S/C9H9NOS/c1-11-9-3-2-7(6-12)4-8(9)5-10/h2-4,12H,6H2,1H3

InChI Key

XOVKYNDKYWUGPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS)C#N

Origin of Product

United States

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